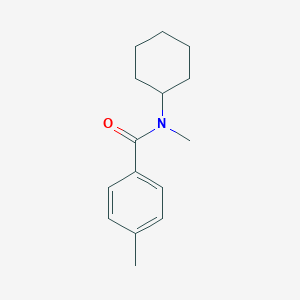

N-cyclohexyl-N,4-dimethylbenzamide

Description

Propriétés

IUPAC Name |

N-cyclohexyl-N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-12-8-10-13(11-9-12)15(17)16(2)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLQWUWUGWDRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of N-Methylcyclohexylamine

N-Methylcyclohexylamine serves as the critical amine precursor. As detailed in catalytic hydrogenation studies, this intermediate is synthesized via reductive alkylation of cyclohexylamine with methanol under high-pressure hydrogen (30,003 Torr) over a platinum-on-carbon (Pt/C) catalyst. The reaction proceeds in the presence of sodium hydroxide at 130°C for 36 hours, achieving a 74% yield.

Key reaction parameters :

-

Catalyst : 5% Pt/C

-

Temperature : 130°C

-

Pressure : 30,003 Torr H₂

-

Base : NaOH (1:1 molar ratio to cyclohexylamine)

Preparation of 4-Methylbenzoyl Chloride

4-Methylbenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions. This step typically achieves near-quantitative yields due to the high reactivity of SOCl₂ with carboxylic acids.

Reaction conditions :

-

Solvent : Toluene or neat SOCl₂

-

Temperature : 70–80°C

-

Duration : 2–4 hours

Coupling Reaction

The amide bond is formed via nucleophilic acyl substitution, where N-methylcyclohexylamine reacts with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine or aqueous NaOH).

Procedure :

-

Dissolve N-methylcyclohexylamine (1.0 equiv) in dry tetrahydrofuran (THF).

-

Add triethylamine (1.2 equiv) to scavenge HCl.

-

Slowly add 4-methylbenzoyl chloride (1.05 equiv) at 0°C.

-

Warm to room temperature and stir for 12 hours.

Workup :

-

Extract with dichloromethane (DCM).

-

Wash organic layers with 5% HCl, saturated NaHCO₃, and brine.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 68–82% (based on analogous benzamide syntheses).

Transition Metal-Catalyzed C–H Functionalization

Ruthenium-Catalyzed Direct Methylation

Recent advances in C–H activation enable direct methylation of benzamide derivatives. A RuCl₂(p-cymene)₂/K₂S₂O₈ system in trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) facilitates ortho-methylation. While this method primarily targets hydroxylation, adapting the conditions for methyl group installation could involve substituting methylating agents.

Hypothetical adaptation :

-

Start with N-cyclohexylbenzamide.

-

Employ CH₃I as a methyl source under Ru catalysis.

-

Optimize temperature (60–100°C) and reaction time (4–12 hours).

Challenges :

-

Selectivity for para-methylation over ortho/ meta positions.

-

Compatibility of the cyclohexyl group with harsh acidic conditions.

Organometallic Alkylation Strategies

Lithium-Mediated Amide Alkylation

Organolithium reagents (e.g., tert-BuLi) deprotonate amides at the α-position, enabling alkylation with electrophiles. For N-cyclohexyl-N,4-dimethylbenzamide, this approach could install the cyclohexyl group post-methylation.

Procedure :

-

Generate lithium enolate of N,4-dimethylbenzamide using tert-BuLi in THF at −65°C.

-

Add cyclohexyl bromide (1.2 equiv) and warm to room temperature.

-

Quench with NH₄Cl and isolate via chromatography.

Limitations :

-

Low yields due to competing side reactions (e.g., over-alkylation).

-

Sensitivity of the enolate to moisture and oxygen.

Scalability and Industrial Feasibility

The acylation route (Section 1) is most scalable, relying on commercially available precursors and standard amide coupling protocols. Transition metal methods, while innovative, require stringent optimization for large-scale applications.

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclohexyl-N,4-dimethylbenzamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide moiety can undergo electrophilic substitution reactions, particularly at the para position relative to the amide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

N-cyclohexyl-N,4-dimethylbenzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-cyclohexyl-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares N-cyclohexyl-N,4-dimethylbenzamide with five analogs:

*Estimated based on substituent contributions.

Key Observations:

- Lipophilicity : The nitro group in N-cyclohexyl-N,4-dimethylbenzamide increases logP compared to analogs with methoxy or methyl groups, suggesting reduced aqueous solubility .

- Steric Hindrance : The bulky cyclohexyl group may reduce rotational freedom and affect binding in biological systems compared to smaller N-methyl groups .

Activité Biologique

N-cyclohexyl-N,4-dimethylbenzamide (CAS Number: 133718-17-9) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and mechanisms of action. This article explores its biological activity, including its applications in medicinal chemistry, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-cyclohexyl-N,4-dimethylbenzamide features a cyclohexyl group attached to a benzamide moiety with two methyl substitutions at the para position. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of N-cyclohexyl-N,4-dimethylbenzamide is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The compound's mechanism involves:

- Receptor Binding : It interacts with specific receptors, potentially modulating their activity and influencing cellular responses.

- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to antimicrobial or anti-inflammatory effects.

1. Antimicrobial Properties

Research indicates that N-cyclohexyl-N,4-dimethylbenzamide exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may reduce inflammation through modulation of inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Study 1: Ligand Binding Studies

In receptor binding studies, N-cyclohexyl-N,4-dimethylbenzamide was evaluated for its potential as a ligand. The findings indicated that the compound could effectively bind to target receptors involved in inflammatory responses, suggesting therapeutic implications in inflammatory diseases.

Study 2: Antiviral Activity

A related study investigated the antiviral properties of benzamide derivatives against viruses such as Ebola and Marburg. While N-cyclohexyl-N,4-dimethylbenzamide was not the primary focus, structural similarities suggest that it may share similar antiviral mechanisms through receptor interactions .

Comparative Analysis of Biological Activities

| Activity Type | N-cyclohexyl-N,4-dimethylbenzamide | Related Compounds |

|---|---|---|

| Antimicrobial | Yes | Yes (various benzamides) |

| Anti-inflammatory | Yes | Yes (e.g., other benzamides) |

| Antiviral | Potentially | Yes (specific derivatives) |

Future Directions

Further research is warranted to fully understand the biological activities of N-cyclohexyl-N,4-dimethylbenzamide. Potential areas for investigation include:

- Expanded Antiviral Studies : Evaluating its effectiveness against a broader range of viral pathogens.

- Mechanistic Studies : Elucidating the precise molecular pathways influenced by this compound.

- Clinical Trials : Assessing safety and efficacy in human subjects for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.